
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol
概要
説明
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is a synthetic organic compound that belongs to the class of quinazoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 4-bromo-2-fluoroaniline, undergoes nitration followed by reduction to yield 4-bromo-2-fluoroaniline.
Coupling Reaction: The 4-bromo-2-fluoroaniline is then coupled with 6-methoxyquinazolin-7-ol under specific conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogen exchange reactions often employ reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups replacing the bromine or fluorine atoms.
科学的研究の応用
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. Specifically, 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown that modifications in the quinazoline structure can enhance selectivity towards certain cancer types, making it a candidate for targeted cancer therapies .
2. Antimicrobial Properties
Quinazolines have also been investigated for their antimicrobial effects. The presence of halogens (bromo and fluoro groups) in this compound may enhance its interaction with microbial enzymes or receptors, leading to potential applications in treating bacterial infections. Preliminary studies suggest that derivatives of this compound can inhibit the growth of various pathogenic bacteria .
Biological Research Applications
1. Protein Kinase Inhibition
The compound's structure suggests potential as a protein kinase inhibitor. Protein kinases are critical in various signaling pathways and are often implicated in diseases such as cancer and diabetes. Research has focused on the compound's ability to modulate kinase activity, providing insights into its mechanism of action and therapeutic potential .
2. Molecular Probes
Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to certain proteins makes it useful for studying protein interactions and functions within cellular environments .
Material Science Applications
1. Organic Electronics
The electronic properties of quinazoline derivatives have led to their exploration in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into electronic materials can enhance charge transport properties due to its planar structure and electron-rich nature .
Case Studies
作用機序
The mechanism of action of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways essential for cell growth and survival . This makes it a promising candidate for the development of targeted therapies in cancer treatment.
類似化合物との比較
Similar Compounds
Selumetinib: Another MEK inhibitor with a similar structure, used in the treatment of neurofibromatosis.
Uniqueness
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activity and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
生物活性
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol, also known as its hydrochloride form, is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique molecular structure that contributes to its pharmacological properties, particularly in cancer treatment and enzyme inhibition.
- Molecular Formula : C15H12BrClFN3O2
- Molecular Weight : 400.63 g/mol
- CAS Number : 932016-10-9
The biological activity of this compound primarily revolves around its interaction with various biological targets, including kinases involved in cancer proliferation. Quinazoline derivatives are known to act as inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are crucial in the signaling pathways of many cancers.
Antiproliferative Activity
Recent studies have demonstrated that quinazoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound this compound has shown promising results in inhibiting cancer cell growth:
Cell Line | IC50 (µM) | Reference Drug | IC50 Reference (µM) |
---|---|---|---|
HepG2 | 8.3 | Afatinib | 1.40 |
MCF7 | 0.91 | Afatinib | 2.63 |
PC3 | 0.91 | Afatinib | 2.62 |
These results indicate that the compound exhibits a higher potency compared to the reference drug afatinib, particularly against HepG2 cells, which are representative of liver cancer.
Inhibition of Kinases
The compound has been evaluated for its inhibitory activity against EGFR, showing an IC50 value of approximately 3.2 nM. This represents a significant selectivity over other kinases, indicating its potential for targeted cancer therapy:
Kinase Target | IC50 (nM) |
---|---|
EGFR | 3.2 |
Other Kinases | >2000 |
This selectivity is crucial for minimizing side effects associated with broader-spectrum kinase inhibitors.
Case Studies and Research Findings
- Structure-Activity Relationship (SAR) : Research has indicated that modifications at the 4-position of the phenyl ring significantly influence the biological activity of quinazoline derivatives. For instance, the introduction of halogen substituents enhances binding affinity to the active site of EGFR, leading to improved antiproliferative effects .
- Molecular Docking Studies : Molecular docking simulations have revealed that the compound forms critical hydrogen bonds with key residues in the EGFR active site, which stabilizes its binding and enhances its inhibitory potential .
- Comparative Studies : In comparative studies with other quinazoline derivatives, this compound has shown superior efficacy against specific cancer cell lines, suggesting it could serve as a lead compound for further development in anticancer therapies .
特性
IUPAC Name |
4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-11-3-2-8(16)4-10(11)17/h2-7,21H,1H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHOMGRMQWNHHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442914 | |
Record name | 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196603-96-0 | |
Record name | 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30442914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(4-bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。